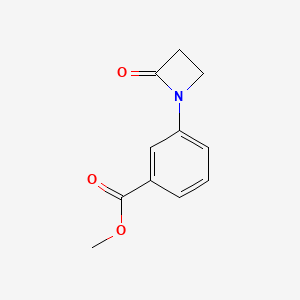

Methyl 3-(2-oxoazetidin-1-yl)benzoate

Description

Significance of the β-Lactam Core in Organic Synthesis

The β-lactam ring is a highly valued scaffold in organic synthesis, primarily due to the inherent ring strain of the four-membered system. This strain makes the amide bond susceptible to cleavage, a property that is not only crucial for its antibiotic mechanism of action but also renders it a versatile synthetic intermediate. The controlled ring-opening of β-lactams provides access to a variety of valuable molecules, including amino acids, peptides, and other complex nitrogen-containing heterocycles.

Furthermore, the azetidinone ring serves as a rigid template, allowing for the stereocontrolled introduction of substituents at its various positions (N-1, C-3, and C-4). nih.gov Methodologies like the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine, among other synthetic routes, have been refined to produce structurally diverse β-lactams with high stereoselectivity. mdpi.comnih.gov This synthetic tractability has cemented the β-lactam core as a privileged building block for constructing biologically significant compounds. nih.gov

Overview of N-Substituted Azetidinone Scaffolds in Chemical Research

While the initial focus of β-lactam chemistry was on bicyclic systems like penicillins and cephalosporins, significant research has been dedicated to monocyclic β-lactams (azetidinones that are not fused to another ring). mdpi.com In these scaffolds, the substituent on the ring's nitrogen atom (the N-1 position) plays a critical role in modulating the compound's chemical properties and biological activity.

The introduction of diverse substituents at the N-1 position has led to the discovery of azetidinones with a broad spectrum of pharmacological activities, including:

Antiviral nih.gov

Anti-inflammatory mdpi.com

Antitubercular mdpi.com

Enzyme inhibition (e.g., cholesterol absorption inhibitors, human tryptase and chymase inhibitors) nih.gov

N-aryl substituted azetidinones, in particular, have garnered considerable attention. The aromatic ring directly attached to the lactam nitrogen can influence the electronic nature of the core, participate in crucial binding interactions with biological targets, and serve as an anchor point for further functionalization. ijsr.net Research has shown that modifying the electronic and steric properties of the N-aryl group can significantly impact the compound's potency and selectivity for various biological targets.

Rationale for Investigating Methyl 3-(2-oxoazetidin-1-yl)benzoate within Advanced Azetidinone Research

The specific compound, this compound, represents a logical and strategic target within the broader field of N-substituted azetidinone research. The rationale for its investigation is multifaceted, stemming from the unique combination of the β-lactam core and the N-aryl benzoate (B1203000) substituent.

Key points underpinning the research interest in this molecule include:

Modulation of Electronic Properties: The benzoate group, with its electron-withdrawing ester functionality, can significantly alter the electron density of the N-aryl ring and, by extension, the reactivity of the β-lactam core. This electronic tuning is a key strategy in medicinal chemistry for optimizing interactions with enzyme active sites.

Handle for Further Synthesis: The methyl ester group serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups (e.g., amides, alcohols), allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. wikipedia.org This capability is essential for transforming a lead compound into a more potent and specific therapeutic agent.

Exploring Novel Biological Targets: While the β-lactam core is famous for its role in inhibiting bacterial cell wall synthesis, N-aryl azetidinones have shown activity against a host of other targets. nih.gov The unique electronic and structural features of the methyl 3-benzoate substituent may confer novel or enhanced activity against enzymes such as proteases, kinases, or other proteins implicated in diseases like cancer or viral infections.

Probing Enzyme Active Sites: As a synthetic probe, this compound could be used to explore the active sites of β-lactam-recognizing enzymes, such as β-lactamases. acs.orgnih.gov The ester functionality provides a distinct interaction point that can help map the topology and electronic environment of an enzyme's binding pocket, aiding in the design of next-generation inhibitors.

While detailed experimental data on this compound is not extensively documented in public literature, its structure positions it as a compound of significant interest for synthetic and medicinal chemists aiming to expand the therapeutic potential of the azetidinone scaffold.

Data Tables

Table 1: Calculated Physicochemical Properties of this compound

The following data are based on computational predictions and have not been experimentally verified.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 205.073893522 Da |

| Topological Polar Surface Area | 50.5 Ų |

Table 2: General Synthetic Approaches for N-Aryl-2-Azetidinones

| Reaction Name | Description | Key Reagents |

| Staudinger Cycloaddition | A [2+2] cycloaddition reaction that is one of the most versatile methods for β-lactam synthesis. | An imine (formed from an aniline, e.g., Methyl 3-aminobenzoate (B8586502), and an aldehyde) and a ketene (often generated in situ from an acyl chloride and a base). mdpi.com |

| Enolate-Imine Cycloaddition | The reaction of a pre-formed ester enolate with an imine to form the azetidinone ring. | A substituted acetate (B1210297) ester, a strong base (e.g., LDA), and an imine. |

| Cyclization of β-Amino Acids | Intramolecular cyclization of a β-amino acid derivative to form the four-membered lactam ring. | A β-amino acid (e.g., 3-(3-(methoxycarbonyl)phenylamino)propanoic acid) and a cyclizing/activating agent (e.g., a phosphoryl chloride). |

Structure

3D Structure

Properties

CAS No. |

88072-15-5 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 3-(2-oxoazetidin-1-yl)benzoate |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-4-9(7-8)12-6-5-10(12)13/h2-4,7H,5-6H2,1H3 |

InChI Key |

QELREHGCUJGIFA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCC2=O |

Origin of Product |

United States |

Mechanistic Investigations of Azetidinone Formation and β Lactam Ring Reactivity

Reaction Mechanisms for Azetidinone Ring Construction

The synthesis of the 2-azetidinone (β-lactam) ring is most famously achieved through the Staudinger ketene-imine cycloaddition, a process that has been the subject of extensive mechanistic study.

The formation of the β-lactam ring via the reaction of a ketene (B1206846) and an imine, known as the Staudinger synthesis, is formally a [2+2] cycloaddition. While a concerted [π2s+π2a] thermal cycloaddition is allowed by orbital symmetry rules, it is geometrically challenging. Consequently, a consensus has emerged from both experimental and computational studies that the reaction proceeds through a stepwise mechanism.

The reaction is initiated by the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. This is the first bond-forming event. The subsequent step is an electrocyclic ring closure to form the four-membered azetidinone ring. The stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers) is determined during these stages and is highly dependent on the substituents of both the ketene and the imine, as well as the reaction conditions. Specifically, the competition between direct ring closure of the initial intermediate and its isomerization prior to cyclization dictates the final stereochemistry.

The stepwise mechanism of the Staudinger reaction necessitates the formation of a transient intermediate. This intermediate is characterized as a zwitterion. After the initial nucleophilic attack by the imine nitrogen on the ketene, a zwitterionic species is formed, containing both an iminium cation and an enolate anion.

This zwitterionic intermediate is not typically isolated but its existence is supported by extensive mechanistic studies. The fate of this intermediate determines the structure of the final product. The second step of the mechanism is a four-electron conrotatory electrocyclization of the zwitterionic intermediate. This can be visualized as an intramolecular nucleophilic addition of the enolate on the electrophilic iminium carbon, which closes the ring to yield the final β-lactam product. The stereochemistry of this ring-closure is subject to torquoelectronic effects, which influence the direction of rotation and thus the relative orientation of the substituents on the newly formed stereocenters.

Reactivity Studies of the Strained β-Lactam Ring System

The reactivity of the β-lactam ring is dominated by the relief of ring strain. The bond angles in the four-membered ring are significantly compressed from the ideal values for sp² and sp³ hybridized atoms, making the amide bond within the ring susceptible to cleavage.

β-Lactams can undergo ring-opening polymerization (ROP) to form polyamides (Nylons). This can be achieved through either anionic or cationic mechanisms.

Anionic Ring-Opening Polymerization (AROP): This is the most common method for lactam polymerization. The process requires a strong, non-nucleophilic base as a catalyst and often an imide co-initiator. The mechanism proceeds via the following steps:

Initiation: A strong base abstracts the acidic proton from a lactam monomer to form a lactamate anion. This anion then attacks the carbonyl group of a co-initiator (or another lactam monomer) to open the ring and form a linear N-acyl-lactam, which is the active growth center.

Propagation: The lactamate anion acts as the propagating species, repeatedly attacking the endocyclic imide carbonyl group of the growing polymer chain. This process involves the repeated acylation of the lactam anion, leading to chain extension. The rate of polymerization often shows a first-order dependence on both the monomer and co-initiator concentrations.

Cationic Ring-Opening Polymerization (CROP): This method is catalyzed by proton donors like organic or inorganic acids. While less common than AROP, it is useful for producing N-substituted polyamides. The mechanism is generally understood as:

Initiation: A protonic acid protonates the carbonyl oxygen of the lactam monomer, making the carbonyl carbon more electrophilic.

Propagation: A neutral lactam monomer then acts as a nucleophile, attacking the activated carbonyl carbon of the protonated lactam. This opens the ring and forms a new species with a cationic active center at the end of the chain, which can then react with subsequent monomers to propagate the polymer chain.

| Feature | Anionic ROP (AROP) | Cationic ROP (CROP) |

|---|---|---|

| Initiator/Catalyst | Strong bases (e.g., alkali metals, metal hydrides, alkoxides) | Protonic acids (e.g., HCl, H₂SO₄) or Lewis acids |

| Propagating Species | Lactamate anion (nucleophile) | Protonated lactam/growing polymer chain (electrophile) |

| Key Mechanistic Step | Nucleophilic attack of lactamate anion on the imide of the growing chain | Nucleophilic attack of a neutral monomer on the protonated/activated chain end |

| Common Products | Polyamides (e.g., Nylon-3) | N-substituted polyamides |

The most characteristic reaction of the β-lactam ring is its opening via nucleophilic attack at the carbonyl carbon. This reaction follows a nucleophilic acyl substitution mechanism. The high reactivity is attributed to ring strain and reduced amide resonance stabilization, which makes the carbonyl carbon more electrophilic compared to a typical acyclic amide.

Under basic conditions, such as hydrolysis with a hydroxide (B78521) ion, the reaction proceeds as follows:

A nucleophile (e.g., OH⁻) attacks the electrophilic carbonyl carbon of the β-lactam ring.

This leads to the formation of a tetrahedral intermediate, where the carbonyl oxygen bears a negative charge.

The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the cleavage of the amide (C-N) bond within the ring, which alleviates the ring strain.

The resulting nitrogen anion is then protonated by a proton source (like water) to give the final ring-opened product, a β-amino acid.

This susceptibility to nucleophilic ring-opening is the basis for the mechanism of action of β-lactam antibiotics, where a serine residue in the active site of a bacterial enzyme acts as the nucleophile.

The β-lactam ring can also be opened under acidic conditions or with the assistance of metal ions.

Acid-Catalyzed Ring-Opening: In the presence of acid, the hydrolysis of the lactam is catalyzed. The mechanism involves an initial protonation step. Protonation can occur on either the carbonyl oxygen or the lactam nitrogen.

O-Protonation: Protonation of the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

N-Protonation: Protonation of the lactam nitrogen is also possible and would be followed by rate-limiting C-N bond cleavage. Following protonation, water attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the protonated amino group result in the cleavage of the C-N bond and opening of the ring.

Metal-Coordinated Ring-Opening: Metal ions, particularly Zn(II), can act as Lewis acids to catalyze β-lactam hydrolysis. This is the mechanism employed by metallo-β-lactamase enzymes, which confer antibiotic resistance. The catalytic mechanism generally involves:

Intramolecular Rearrangements and Recyclization Pathways of Azetidinones

The strained four-membered ring of azetidinones, including N-aryl substituted variants like Methyl 3-(2-oxoazetidin-1-yl)benzoate, serves as a versatile precursor for various intramolecular rearrangements and recyclization reactions. These transformations, often driven by thermal, photochemical, or catalytic activation, can lead to the formation of diverse and more complex heterocyclic systems. The N-aryl substituent and its appended functional groups can play a direct role in these pathways.

One significant pathway involves intramolecular cyclization where a functional group on the N-aryl ring interacts with the β-lactam moiety. For a compound like this compound, the ester group (or its corresponding carboxylic acid after hydrolysis) at the meta-position could potentially act as a nucleophile or electrophile under specific conditions. For instance, acid-catalyzed hydrolysis of the ester to a carboxylic acid could be followed by an intramolecular attack on the β-lactam ring, although this is less common than attacks by external nucleophiles. A more plausible scenario involves the participation of the N-aryl ring itself in a cyclization event. For example, intramolecular C-H amidation, catalyzed by transition metals like palladium, can lead to the formation of fused heterocyclic systems.

Recyclization reactions can also proceed through ring-expansion or cleavage followed by rearrangement. Photochemical activation can induce rearrangements in azetidinone structures, sometimes leading to ring expansion into larger heterocycles like pyrroles. bhu.ac.in Another notable transformation is the Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. In a relevant variant, N-aryl anthranilamides undergo this rearrangement to form diarylamines, and a ring-expanding version can produce medium-ring lactams. researchgate.net This suggests that under basic conditions, a suitably activated N-aryl azetidinone could potentially undergo rearrangement where the β-lactam nitrogen attacks the aromatic ring, leading to a new heterocyclic scaffold.

Furthermore, the β-lactam ring can be utilized as a synthetic intermediate that is opened and subsequently recyclized. For instance, the cleavage of the acyl-nitrogen bond by a nucleophile can generate a β-amino acid derivative, which can then be cyclized into a different heterocyclic system. The specific pathways are highly dependent on the substituents and reaction conditions, as shown in the table below.

| Reaction Type | Starting Material Moiety | Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Photochemical Ring Expansion | Azetidine (B1206935) ketone | UV irradiation | Pyrrole | bhu.ac.in |

| Truce-Smiles Rearrangement (Ring-Expanding Variant) | N-Aryl benzanilide (B160483) derivative | Base-catalyzed | Doubly benzo-fused medium ring lactam | researchgate.net |

| Thermal Rearrangement | 4-Sulfinyl-2-azetidinone | Thermal | 4-Thioxo-2-azetidinone | elsevierpure.com |

| Intramolecular Cyclization | anti-β-Aminonitrile | Acidic (HCl in ethanol) | trans-Azetidin-2-imine | bas.bg |

Stereoelectronic and Steric Effects of N-Aryl and Ester Substituents on Reactivity

The reactivity of the β-lactam ring in this compound is profoundly influenced by a combination of stereoelectronic and steric effects originating from its N-aryl and ester substituents. The inherent reactivity of the azetidinone core stems from the significant ring strain and the electronic nature of the cyclic amide bond.

Stereoelectronic Effects:

The electrophilicity of the β-lactam carbonyl carbon is a primary determinant of its reactivity towards nucleophiles. In a standard, unstrained amide, the nitrogen lone pair effectively delocalizes into the carbonyl π-system (nN → πC=O overlap), creating a resonance-stabilized and less reactive amide. However, in a four-membered azetidinone ring, geometric constraints force the nitrogen atom to adopt a more pyramidal geometry compared to the ideal trigonal planar sp² hybridization. nih.gov This pyramidalization reduces the overlap between the nitrogen lone pair and the carbonyl π orbital, a phenomenon known as "amide resonance suppression." nih.gov The consequence is a decrease in the double-bond character of the C-N bond and a significant increase in the electrophilicity of the carbonyl carbon, making it more "ketone-like" and susceptible to nucleophilic attack.

The N-aryl substituent in this compound further modulates these effects. The nitrogen lone pair can delocalize into the π-system of the benzene (B151609) ring. This competition for the nitrogen's lone pair between the aryl ring and the carbonyl group can further decrease amide resonance within the lactam ring, potentially enhancing its reactivity.

The methyl ester group at the meta-position of the N-aryl ring exerts an electronic effect. As an electron-withdrawing group (EWG), it reduces the electron density of the aromatic ring. This inductive withdrawal effect is transmitted to the lactam nitrogen, making its lone pair less available for delocalization into either the aryl ring or the carbonyl group. This decrease in electron donation from the nitrogen atom further increases the electrophilicity of the lactam carbonyl, thereby enhancing its susceptibility to nucleophilic attack. The magnitude of this electronic influence can be compared using Hammett constants for various substituents.

| Substituent on N-Aryl Ring | Hammett Constant (σm) | Expected Effect on Carbonyl Electrophilicity | Typical IR C=O Stretch (cm-1) |

|---|---|---|---|

| -OCH3 (Methoxy) | +0.12 | Slight Increase (Inductive) | ~1755-1765 |

| -H (Hydrogen) | 0.00 | Baseline | ~1760-1770 |

| -COOCH3 (Methyl Ester) | +0.37 | Moderate Increase | ~1765-1775 |

| -NO2 (Nitro) | +0.71 | Strong Increase | ~1770-1780 |

Note: IR frequencies are approximate and can vary based on the full molecular structure and solvent. A higher frequency generally correlates with increased carbonyl double-bond character and higher electrophilicity.

Steric Effects:

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Azetidinone Compounds

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 3-(2-oxoazetidin-1-yl)benzoate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the meta-substituted benzene (B151609) ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, a complex splitting pattern is anticipated. For instance, a proton situated between the two substituents might appear as a triplet or a singlet-like peak, while others would show doublet or multiplet structures.

Azetidinone Protons: The methylene (B1212753) protons (-CH₂-) of the β-lactam ring are diastereotopic and are expected to resonate as multiplets, typically in the range of δ 2.8-4.0 ppm.

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be observed in the upfield region, generally around δ 3.9 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbons: Two distinct signals for the carbonyl carbons are expected in the downfield region (δ 160-175 ppm). The ester carbonyl carbon will likely appear around δ 165-167 ppm, while the β-lactam carbonyl carbon is anticipated in a similar range, often slightly more upfield. nih.gov

Aromatic Carbons: The six carbons of the benzene ring will show signals in the δ 115-140 ppm range. The carbons directly attached to the nitrogen and the ester group will be shifted further downfield.

Azetidinone Carbons: The methylene carbons of the azetidinone ring are expected to appear in the δ 40-55 ppm region.

Methyl Carbon: The carbon of the methyl ester group will give a signal in the upfield region, typically around δ 52 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| β-Lactam C=O | - | ~162.8 |

| Ester C=O | - | ~166.0 |

| Aromatic C-H | 7.30 - 8.20 (m) | 118.0 - 135.0 |

| Aromatic C (quaternary) | - | 130.0 - 140.0 |

| β-Lactam CH₂ | 2.80 - 4.00 (m) | 40.0 - 55.0 |

| Ester O-CH₃ | ~3.91 (s) | ~52.3 |

Vibrational Spectroscopy (Infrared Spectroscopy) for Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by the characteristic stretching vibrations of its carbonyl groups.

The most significant absorption band is that of the β-lactam carbonyl (C=O) group. Due to the high ring strain of the four-membered azetidinone ring, this band appears at a characteristically high frequency, typically in the range of 1730-1760 cm⁻¹. nih.gov This high-wavenumber absorption is a hallmark of the β-lactam moiety and is crucial for its identification. documentsdelivered.com

In addition to the β-lactam carbonyl, the ester carbonyl stretching vibration will also be present, typically appearing around 1720-1740 cm⁻¹. Other important absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (around 2850-2960 cm⁻¹), as well as C-O stretching of the ester group (around 1100-1300 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| β-Lactam Carbonyl | C=O stretch | 1730 - 1760 |

| Ester Carbonyl | C=O stretch | 1720 - 1740 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 2960 |

| Ester C-O | C-O stretch | 1100 - 1300 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides vital information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO₃), the molecular weight is 205.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 205. The fragmentation pattern provides structural clues. chemguide.co.uk Key fragmentation pathways for this molecule could include:

Cleavage of the β-lactam ring, which is a characteristic fragmentation for azetidinones.

Loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment at m/z = 174.

Loss of the carbomethoxy group (-COOCH₃), leading to a fragment at m/z = 146.

Fragmentation of the bond between the benzene ring and the nitrogen atom.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For C₁₁H₁₁NO₃, the calculated exact mass would be used to confirm the elemental composition against the experimental value.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 205 |

| [M - OCH₃]⁺ | Loss of methoxy radical | 174 |

| [M - COOCH₃]⁺ | Loss of carbomethoxy radical | 146 |

| [C₇H₆O₂]⁺ | Methyl benzoate (B1203000) fragment | 134 |

| [C₆H₄]⁺ | Benzene ring fragment | 76 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a process that determines the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the substance. For a pure sample of this compound, with the molecular formula C₁₁H₁₁NO₃, the theoretical elemental composition can be calculated. man.ac.ukresearchgate.net

The experimental values obtained from an elemental analyzer for a synthesized sample must closely match these theoretical percentages to confirm the empirical formula and, by extension, the molecular formula (when combined with molecular weight data from mass spectrometry). nih.gov

Table 4: Elemental Composition of this compound (C₁₁H₁₁NO₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 64.38 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.41 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.83 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 23.39 |

| Total | 205.213 | 100.00 |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

For azetidinone compounds, X-ray crystallography has confirmed that the four-membered β-lactam ring is nearly planar, though some slight puckering can occur depending on the substituents. biomolther.org An X-ray crystal structure of this compound would definitively confirm the connectivity of the atoms and the relative orientation of the benzoate group with respect to the azetidinone ring. It would also provide data on intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. This technique is the gold standard for absolute structural proof. nih.govscispace.com

Chromatographic Methods (e.g., TLC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for monitoring the progress of the reaction that produces it.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor a reaction. bepls.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. nih.gov The product will have a specific retention factor (Rf) value on a given stationary phase (e.g., silica (B1680970) gel) with a specific mobile phase, which will differ from the starting materials and any byproducts. Visualization is often achieved under UV light. tbzmed.ac.ir

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique. It is used to determine the purity of the final compound with high accuracy. A pure sample of this compound would ideally show a single sharp peak in the HPLC chromatogram under specific conditions (column type, mobile phase, flow rate, and detection wavelength). The retention time of this peak is a characteristic property of the compound under those conditions. HPLC can also be used to separate the target compound from impurities during purification (preparative HPLC).

Rational Design and Synthesis of Methyl 3 2 Oxoazetidin 1 Yl Benzoate Derivatives and Analogues

Structural Modifications of the Azetidinone Ring

The 2-azetidinone ring is a key pharmacophore in many antibiotics, including penicillins and cephalosporins. ijsr.netnih.gov Its chemical reactivity and biological activity are highly dependent on the nature and stereochemistry of substituents at the C3 and C4 positions.

The introduction of various substituents at the C3 and C4 positions of the azetidinone core is a primary strategy for modulating the biological profile of β-lactam compounds. The Staudinger ketene-imine cycloaddition is a cornerstone reaction for synthesizing these derivatives, allowing for diverse substitutions by selecting appropriate ketene (B1206846) precursors and imines. mdpi.com

A common modification involves the introduction of a chlorine atom at the C3 position, often accomplished by using chloroacetyl chloride as the ketene precursor in the cycloaddition reaction. nih.govwisdomlib.orgchemijournal.com These 3-chloro monocyclic β-lactams have been shown to possess significant antibacterial, anti-inflammatory, and anticonvulsant activities. researchgate.netmdpi.com The electronegative chlorine atom can influence the reactivity of the β-lactam ring. globalresearchonline.net

Substitutions at the C4 position are typically determined by the imine component used in the synthesis. Attaching various aryl groups at C4 can significantly impact the compound's activity. For instance, substitutions with groups like p-methoxyphenyl or p-hydroxyphenyl at the C4-phenyl ring have been associated with potent antimicrobial activity. The electronic properties of these substituents play a crucial role; electron-withdrawing groups at the C4 position can enhance the antibacterial activity against gram-negative bacteria. iipseries.org

The table below summarizes various substitutions and their reported implications.

| Position | Substituent | Common Synthetic Precursor | Reported Significance/Activity |

| C3 | Chloro (-Cl) | Chloroacetyl chloride | Antibacterial, anti-inflammatory, anticonvulsant. researchgate.netmdpi.com |

| C3 | Alkyl/Aryl | Substituted acetyl chlorides | Modulates steric and electronic properties. |

| C3 | Methoxy (B1213986) (-OCH3) | Methoxyacetyl chloride | High stereoselectivity in synthesis reported. mdpi.com |

| C4 | Aryl (e.g., Phenyl) | Aromatic aldehydes (for imine formation) | Core scaffold for further functionalization. |

| C4 | Substituted Aryl | Substituted aromatic aldehydes | Modulates antimicrobial and other biological activities. nih.gov |

| C4 | Heteroaryl | Heterocyclic aldehydes | Introduction of additional pharmacophores. mdpi.com |

Research has shown that the combination of substituents at C3 and C4 is critical. For example, N-(4-aryl-3-chloro-2-oxoazetidin-1-yl) derivatives, formed from the reaction of Schiff bases with chloroacetyl chloride, have been synthesized and evaluated for antimicrobial and antioxidant effects. nih.govjetir.org

Fusing a second heterocyclic ring to the azetidinone core creates bicyclic or polycyclic systems with distinct conformational constraints and biological properties. This strategy aims to create novel scaffolds that may interact with biological targets differently than monocyclic β-lactams.

One approach involves synthesizing azetidinones that are linked to another bioactive heterocycle, such as benzothiazole. mdpi.com For instance, 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids have been prepared through a multi-step synthesis culminating in the dehydrative annulation of a hydrazino-benzothiazole precursor with chloroacetyl chloride. mdpi.com

Another strategy is the creation of spiro-fused β-lactams. These compounds can be prepared via a double Staudinger synthesis using diimines and acetyl chlorides, resulting in molecules with two azetidinone rings spiro-fused to a central core. mdpi.com Such rigid structures are of interest for exploring specific conformational requirements for biological activity. Tandem diazotization/cyclization reactions have also been developed to create novel fused heterocyclic systems, such as ijsr.netresearchgate.netnih.govoxadiazolo[3,4-d] ijsr.netiipseries.orgnih.govtriazin-7(6H)-ones, demonstrating advanced methods for constructing complex fused rings. beilstein-journals.org

Diversification and Functionalization of the Benzoate (B1203000) Moiety

The benzoate portion of methyl 3-(2-oxoazetidin-1-yl)benzoate serves as an anchor for diversification, allowing for modifications that can alter the molecule's polarity, solubility, and electronic properties without directly changing the core β-lactam ring.

The substitution pattern on the N-aryl ring of an azetidinone can profoundly influence its properties. In the context of the benzoate moiety, electrophilic aromatic substitution reactions can introduce a variety of functional groups onto the benzene (B151609) ring. ma.edu The electronic nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density of the aromatic ring and can affect the reactivity of both the ring and the attached ester group. ma.edunih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) decrease the electron density of the aromatic ring. nih.govaiinmr.com This deactivation makes the ring less susceptible to further electrophilic substitution. EWGs can increase the acidity of any protons on the ring and influence the chemical shift in NMR spectroscopy. nih.govfigshare.com

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or amino (-NH2) increase the electron density of the ring, activating it towards electrophilic substitution, primarily at the ortho and para positions. nih.gov

The interplay of these electronic effects can be complex. Studies on substituted phenyl benzoates have shown that there is a cross-interaction between substituents on both aromatic rings, which systematically modifies the sensitivity of the carbonyl group. nih.govfigshare.com Electron-withdrawing substituents on one ring can decrease the sensitivity of the molecule's carbonyl groups to the electronic effects of substituents on another ring. nih.gov

The following table illustrates the effects of common substituents.

| Substituent | Example | Electronic Effect | Influence on Benzoate Moiety |

| Nitro | -NO2 | Strong EWG | Deactivates the ring toward electrophilic substitution; directs incoming groups to the meta position relative to itself. aiinmr.com |

| Cyano | -CN | Strong EWG | Deactivates the ring. nih.gov |

| Halogen | -Cl, -Br | Weak EWG | Deactivates the ring but directs ortho/para. |

| Alkyl | -CH3 | Weak EDG | Activates the ring; directs ortho/para. nih.gov |

| Methoxy | -OCH3 | Strong EDG | Strongly activates the ring; directs ortho/para. nih.gov |

The methyl ester group of the benzoate moiety is a versatile functional handle for further derivatization.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2-oxoazetidin-1-yl)benzoic acid, under either acidic or basic conditions. This transformation significantly increases the polarity and water solubility of the molecule, which can be crucial for biological applications. The rate of hydrolysis can be influenced by substituents on the aromatic ring. nih.gov

Transesterification: By reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for other alkyl or aryl groups. This allows for the synthesis of a library of different esters with varied steric and electronic properties, potentially altering the compound's pharmacokinetic profile.

Amidation: The ester can be converted into an amide by reaction with an amine. A common route is to first convert the ester to a more reactive species, such as an acyl chloride or by reacting it directly with a nucleophile like hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which can then be further functionalized. nih.gov

These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Stereoselective and Asymmetric Synthesis of Azetidinone Derivatives

The biological activity of azetidinone derivatives is often highly dependent on their stereochemistry at the C3 and C4 positions. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance. The Staudinger cycloaddition, while highly effective for constructing the β-lactam ring, can produce a mixture of cis and trans diastereomers. mdpi.com

Controlling the stereochemical outcome of this reaction is a key challenge. Several strategies have been developed:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine precursor can induce facial selectivity during the cycloaddition, leading to the preferential formation of one enantiomer. The auxiliary can then be cleaved to yield the enantioenriched product.

Chiral Catalysts: The use of chiral catalysts, such as chiral amines or Lewis acids, can create a chiral environment around the reactants, guiding the cycloaddition to proceed with high stereoselectivity.

Substrate Control: The inherent chirality of the reactants can be used to direct the stereochemical course of the reaction. For example, using an enantiopure imine can lead to the formation of a diastereomerically enriched azetidinone. The stereochemistry of the final product, whether cis or trans, is often established based on vicinal H3-H4 coupling constants in the 1H-NMR spectrum. nih.gov

Recent advances have focused on developing more general and scalable methods. For example, the use of inexpensive and readily available chiral tert-butanesulfinamides has been harnessed for chiral induction in the synthesis of C2-substituted azetidines, offering a pathway to enantiopure products. nih.gov While this applies to azetidines, the principles of using chiral nitrogen sources are relevant to the synthesis of N-substituted azetidinones. The Kinugasa reaction is another method used to synthesize N-substituted azetidinones, and stereochemical outcomes can be controlled. nih.gov

Diastereoselective Approaches in Azetidinone Chemistry

The stereochemical arrangement of substituents on the azetidinone ring is crucial for the biological activity of many β-lactam compounds. Diastereoselective synthesis provides a powerful tool for controlling this arrangement. One of the most widely employed methods for constructing the azetidin-2-one (B1220530) ring is the Staudinger [2+2] cycloaddition of a ketene and an imine. The diastereoselectivity of this reaction, yielding either cis or trans β-lactams, is influenced by several factors, including the nature of the substituents on both the ketene and the imine, as well as the reaction conditions.

The mechanism of the Staudinger reaction is generally considered to be a stepwise process involving a zwitterionic intermediate. The relative orientation of the substituents in the final product is determined by the conformational preferences of this intermediate and the rate of ring closure versus the rate of bond rotation. For instance, the use of imines with bulky N-substituents can favor the formation of trans products due to steric hindrance in the transition state leading to the cis isomer. Conversely, certain electronic effects can promote the formation of cis isomers.

Another powerful diastereoselective method is the Wolff rearrangement of α-diazo carbonyl compounds to generate ketenes, which can then undergo in situ cycloaddition with imines. This approach allows for the generation of highly reactive ketenes under mild conditions, often leading to high diastereoselectivity. The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. For example, thermal or photochemical conditions can lead to different diastereomeric ratios.

In the context of synthesizing derivatives of this compound, these diastereoselective approaches can be envisioned as reacting a substituted ketene with an imine derived from methyl 3-aminobenzoate (B8586502). By carefully selecting the substituents on the ketene and controlling the reaction conditions, it is possible to achieve high diastereoselectivity, leading to either the cis or trans isomers of the desired substituted β-lactam.

| Method | Key Features | Control of Diastereoselectivity |

| Staudinger Cycloaddition | [2+2] cycloaddition of a ketene and an imine. | Substituents on ketene and imine, reaction temperature, solvent. |

| Wolff Rearrangement | In situ generation of ketenes from α-diazo carbonyl compounds. | Catalyst, reaction conditions (thermal vs. photochemical). |

Enantioselective Synthesis via Chiral Catalysis or Auxiliaries

The synthesis of enantiomerically pure β-lactams is of paramount importance, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. Enantioselective synthesis of azetidinones can be achieved through two primary strategies: the use of chiral catalysts or the employment of chiral auxiliaries.

Chiral Catalysis: In recent years, significant progress has been made in the development of chiral catalysts for the enantioselective Staudinger reaction. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have emerged as highly effective catalysts for the asymmetric cycloaddition of ketenes and imines, affording β-lactams with excellent enantioselectivity. rsc.org N-heterocyclic carbenes (NHCs) have also been successfully employed as organocatalysts in this transformation, promoting the reaction with high enantiomeric excesses. nih.gov These catalysts typically function by activating the ketene or the imine, thereby creating a chiral environment that directs the stereochemical outcome of the cycloaddition.

Chiral Auxiliaries: An alternative and well-established approach to enantioselective β-lactam synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to one of the reactants (either the ketene or the imine precursor) to direct the stereochemistry of the ring-forming reaction. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.

A prominent example is the use of Evans oxazolidinone auxiliaries. researchgate.net These can be attached to the ketene precursor, and their rigid, chiral structure effectively shields one face of the molecule, leading to highly diastereoselective and, consequently, enantioselective reactions. D-mannitol-derived oxazolidin-2-ones have also been demonstrated to be effective chiral auxiliaries in the Staudinger reaction, leading to the formation of cis-β-lactams with high stereoselectivity. nih.gov The choice of the chiral auxiliary is critical and can be tailored to achieve the desired enantiomer of the final product.

For the synthesis of enantiopure derivatives of this compound, one could employ a chiral catalyst in the Staudinger reaction between a suitable ketene and an imine derived from methyl 3-aminobenzoate. Alternatively, a chiral auxiliary could be attached to either the ketene precursor or the amine, guiding the stereoselective formation of the β-lactam ring.

| Strategy | Examples | Mechanism of Stereocontrol |

| Chiral Catalysis | Planar-chiral PPY derivatives, N-heterocyclic carbenes | Creation of a chiral environment around the reactants. |

| Chiral Auxiliaries | Evans oxazolidinones, D-mannitol-derived oxazolidinones | Steric hindrance from the chiral auxiliary directs the approach of the reactants. |

Regioselective Functionalization Strategies of Azetidine (B1206935) Rings

The functionalization of the pre-formed azetidinone ring is a powerful strategy for introducing molecular diversity and fine-tuning the properties of β-lactam derivatives. Regioselective functionalization allows for the modification of specific positions on the azetidine ring, namely the C3 and C4 positions, as well as the nitrogen atom.

The C3 position of the β-lactam ring is particularly amenable to functionalization. The protons at this position are acidic and can be removed by a strong base to generate a C3-carbanion. This carbanion can then react with various electrophiles to introduce a wide range of substituents. nih.gov However, the stability of the β-lactam ring under strongly basic conditions can be a limitation. An alternative approach involves the generation of a C3-carbocation equivalent, which can then react with nucleophiles. nih.gov

The C4 position can also be functionalized, often through reactions that depend on the existing substituents. For example, a C4-phenylthio group has been shown to be important for the antimicrobial activity of some β-lactams, and the stereochemistry at this position can influence the biological profile. nih.gov

Furthermore, the azetidine ring itself can act as a directing group for the functionalization of substituents attached to it. For instance, in 2-arylazetidines, the azetidine ring can direct the regioselective lithiation and subsequent functionalization of the ortho positions of the aryl ring. rsc.org This strategy could be particularly useful for modifying the benzoate moiety of this compound derivatives.

By employing these regioselective functionalization strategies, a diverse library of this compound analogues can be synthesized, allowing for a systematic exploration of the structure-activity relationships.

| Position | Functionalization Strategy | Key Intermediates/Features |

| C3-Position | Base-mediated alkylation/acylation | C3-carbanion |

| C3-Position | Nucleophilic substitution | C3-carbocation equivalent |

| C4-Position | Dependent on existing substituents | Introduction of groups like phenylthio |

| N-Aryl Substituent | ortho-Directed functionalization | Azetidine ring as a directing group |

Synthetic Utility and Applications As Intermediate Building Blocks

Utilization of Methyl 3-(2-oxoazetidin-1-yl)benzoate in the Synthesis of Complex Heterocyclic Systems

The structure of this compound serves as a scaffold for the synthesis of elaborate heterocyclic systems. While specific, direct applications of this exact molecule in tandem or multi-component reactions leading to complex fused systems are not extensively documented in readily available literature, its constituent parts suggest significant potential. Synthetic strategies often rely on the sequential or simultaneous reaction of multiple functional groups to build molecular complexity. nih.govbeilstein-journals.org

The presence of the aromatic ring, the ester, and the lactam allows for a variety of coupling and cyclization strategies. For instance, the aromatic ring can be further functionalized through electrophilic substitution reactions, while the ester can be converted into other functional groups that can participate in ring-forming reactions. The β-lactam ring itself can undergo rearrangements or act as a template to control stereochemistry in subsequent transformations. This approach is fundamental to building diverse molecular architectures from a common starting material.

Potential synthetic pathways could involve:

Tandem Reactions: A sequence of intramolecular reactions, potentially initiated by modifying the ester group or the aromatic ring, could lead to the formation of fused heterocyclic structures. researchgate.net

Cycloaddition Reactions: The components of the molecule could be modified to participate in cycloaddition reactions, a powerful tool for constructing cyclic and heterocyclic systems.

Condensation Reactions: The carbonyl group of the β-lactam or a derivative of the methyl ester could undergo condensation with other bifunctional molecules to yield larger, more complex heterocyclic frameworks.

The table below outlines hypothetical strategies for building complex systems from this intermediate.

| Starting Functionality | Reaction Type | Potential Resulting Heterocyclic System |

| Aromatic Ring/Ester | Intramolecular Cyclization | Fused Benzodiazepines, Benzothiazepines |

| Azetidinone Ring | Ring Expansion/Rearrangement | Pyrrolidines, Piperidines |

| Ester and Azetidinone | Tandem Condensation/Cyclization | Polycyclic β-Lactam Derivatives |

Strategic Importance of Azetidinone Intermediates in Advanced Organic Synthesis (e.g., Carbapenems and Cephems)

The strategic importance of the azetidin-2-one (B1220530) (β-lactam) ring system in organic synthesis, particularly for medicinal chemistry, cannot be overstated. rsc.org This four-membered lactam is the core structural feature of some of the most important classes of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. nih.gov These antibiotics function by inhibiting bacterial cell wall synthesis, a mechanism directly related to the high reactivity of the strained β-lactam ring.

Azetidinone intermediates are crucial building blocks in the total synthesis and semi-synthesis of these life-saving drugs. researchgate.net The development of synthetic routes to access functionally diverse azetidinones has been a major focus of research for decades. rsc.org

Carbapenems: This class of β-lactam antibiotics has an exceptionally broad spectrum of activity. Their synthesis is complex and relies heavily on the stereocontrolled construction of the bicyclic carbapenem (B1253116) core. Key steps often involve the formation and subsequent elaboration of a monocyclic azetidinone intermediate. rsc.orgnih.gov The azetidinone serves as a chiral template, allowing for the precise installation of the required stereocenters and side chains.

Cephems: Cephalosporins, which are based on the cephem nucleus, are another major class of antibiotics. The synthesis of novel cephalosporins often involves the chemical transformation of penicillin-derived intermediates or the total synthesis from simpler building blocks. In many of these routes, 4-dithio-2-azetidinone intermediates play a pivotal role in constructing the fused dihydrothiazine ring of the cephem skeleton. acs.orgsemanticscholar.org

The azetidinone ring is considered a "privileged" scaffold in medicinal chemistry due to its ability to serve as a foundation for developing drugs that target a wide range of biological systems beyond bacteria, including cholesterol absorption inhibitors and enzyme inhibitors. rsc.orgiipseries.org

Further Chemical Transformations of the Methyl Ester and Azetidinone Ring for Diverse Scaffolds

The chemical utility of this compound is enhanced by the distinct reactivity of its two primary functional groups: the methyl ester and the azetidinone ring. These sites can be selectively modified to generate a library of diverse molecular scaffolds. nih.gov

Transformations of the Methyl Ester Group: The methyl ester on the aromatic ring is a versatile handle for chemical modification. Standard transformations include:

Hydrolysis: Saponification of the ester with a base (e.g., NaOH) followed by acidification yields the corresponding carboxylic acid. This introduces a new functional group capable of forming amides, esters, or participating in other coupling reactions.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This benzyl (B1604629) alcohol derivative opens up further synthetic possibilities.

Amidation: Direct reaction with amines can convert the ester into an amide, a common functional group in biologically active molecules.

Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents) can produce tertiary alcohols.

Transformations of the Azetidinone Ring: The β-lactam ring is characterized by significant ring strain, making it susceptible to nucleophilic attack and ring-opening reactions. bhu.ac.inresearchgate.netrsc.org This reactivity is key to both its biological activity and its utility as a synthetic intermediate. nih.gov

Ring Opening: The acyl-nitrogen bond of the β-lactam can be cleaved by various nucleophiles (e.g., hydroxides, alkoxides, amines) to yield β-amino acid derivatives. This provides a stereocontrolled route to valuable, non-proteinogenic amino acids. bhu.ac.in

Reduction: The amide carbonyl of the lactam can be reduced to a methylene (B1212753) group, typically with strong reducing agents, to afford the corresponding azetidine (B1206935). Azetidines are themselves important heterocyclic scaffolds in drug discovery. rsc.orgresearchgate.net

Side-Chain Modification: The C3 and C4 positions of the azetidinone ring can be functionalized, although this is more common in intermediates designed for antibiotic synthesis.

The following table summarizes the potential transformations and the resulting molecular scaffolds.

| Functional Group | Reagent(s) | Transformation | Resulting Scaffold |

| Methyl Ester | NaOH, then H₃O⁺ | Hydrolysis | Carboxylic Acid |

| Methyl Ester | LiAlH₄ | Reduction | Primary Alcohol |

| Methyl Ester | R₂NH | Amidation | Amide |

| Azetidinone Ring | H₂O / Base | Ring Opening | β-Amino Acid |

| Azetidinone Ring | Strong Reducing Agent | Carbonyl Reduction | Azetidine |

These transformations highlight the role of this compound as a flexible intermediate, enabling access to a wide array of chemical structures for further investigation in materials science and drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.